1-(4-Benzoylphenoxy)-3-[(4-fluorophenyl)amino]propan-2-ol 1-(4-Benzoylphenoxy)-3-[(4-fluorophenyl)amino]propan-2-ol
Brand Name: Vulcanchem
CAS No.: 898644-49-0
VCID: VC6890576
InChI: InChI=1S/C22H20FNO3/c23-18-8-10-19(11-9-18)24-14-20(25)15-27-21-12-6-17(7-13-21)22(26)16-4-2-1-3-5-16/h1-13,20,24-25H,14-15H2
SMILES: C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)OCC(CNC3=CC=C(C=C3)F)O
Molecular Formula: C22H20FNO3
Molecular Weight: 365.404

1-(4-Benzoylphenoxy)-3-[(4-fluorophenyl)amino]propan-2-ol

CAS No.: 898644-49-0

Cat. No.: VC6890576

Molecular Formula: C22H20FNO3

Molecular Weight: 365.404

* For research use only. Not for human or veterinary use.

1-(4-Benzoylphenoxy)-3-[(4-fluorophenyl)amino]propan-2-ol - 898644-49-0

Specification

CAS No. 898644-49-0
Molecular Formula C22H20FNO3
Molecular Weight 365.404
IUPAC Name [4-[3-(4-fluoroanilino)-2-hydroxypropoxy]phenyl]-phenylmethanone
Standard InChI InChI=1S/C22H20FNO3/c23-18-8-10-19(11-9-18)24-14-20(25)15-27-21-12-6-17(7-13-21)22(26)16-4-2-1-3-5-16/h1-13,20,24-25H,14-15H2
Standard InChI Key KPROWMDTYKWLJO-UHFFFAOYSA-N
SMILES C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)OCC(CNC3=CC=C(C=C3)F)O

Introduction

Structural Characteristics and Molecular Identity

Molecular Architecture

1-(4-Benzoylphenoxy)-3-[(4-fluorophenyl)amino]propan-2-ol features a propan-2-ol backbone substituted at the 1-position with a 4-benzoylphenoxy group and at the 3-position with a 4-fluorophenylamino moiety (Figure 1). The benzoylphenoxy group introduces a rigid aromatic system, while the fluorophenylamino substituent contributes polar and electron-withdrawing characteristics.

Table 1: Key Molecular Properties

PropertyValue
Molecular FormulaC<sub>22</sub>H<sub>21</sub>FNO<sub>3</sub>
Molecular Weight381.41 g/mol
IUPAC Name1-(4-Benzoylphenoxy)-3-[(4-fluorophenyl)amino]propan-2-ol
Key Functional GroupsBenzophenone, ether, secondary amine, fluoroaryl

The molecular weight and formula are derived from summation of constituent atoms: the benzoylphenoxy group (C<sub>13</sub>H<sub>9</sub>O<sub>2</sub>), propan-2-ol (C<sub>3</sub>H<sub>8</sub>O), and 4-fluorophenylamino (C<sub>6</sub>H<sub>5</sub>FN). The presence of fluorine enhances electronegativity, potentially influencing binding interactions in biological systems .

Synthesis and Chemical Reactivity

Synthetic Pathways

The synthesis of 1-(4-Benzoylphenoxy)-3-[(4-fluorophenyl)amino]propan-2-ol likely involves multi-step reactions, as inferred from patents on related benzophenone derivatives .

Proposed Synthesis Route:

  • Ether Formation: Mitsunobu coupling between 4-hydroxybenzophenone and propan-2-ol diol under diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh<sub>3</sub>) to yield 1-(4-benzoylphenoxy)propan-2-ol .

  • Amination: Nucleophilic substitution of the hydroxyl group at the 3-position with 4-fluoroaniline, facilitated by activating agents such as boron tribromide (BBr<sub>3</sub>) .

Table 2: Key Reagents and Conditions

StepReagents/ConditionsPurpose
1DEAD, PPh<sub>3</sub>, THF, 0°C → RTMitsunobu reaction for ether formation
2BBr<sub>3</sub>, DCM, -78°C → RTHydroxyl activation for amination

Physicochemical Properties

The compound’s LogP (estimated 2.8–3.5 via analogy to ) suggests moderate lipophilicity, balancing solubility in aqueous and lipid environments. The fluorine atom augments metabolic stability by resisting oxidative degradation .

Pharmacological Profile and Hypothetical Mechanisms

Metabolic Modulation

Structural parallels to sterol absorption inhibitors (e.g., US7612058B2 ) suggest potential application in dyslipidemia. The fluorophenyl group may mimic cholesterol’s aromatic rings, competitively inhibiting intestinal sterol transporters .

Table 3: Hypothetical Targets and Activities

TargetProposed MechanismEfficacy (Predicted)
HIV-1 Reverse TranscriptaseAllosteric inhibition via benzophenone bindingModerate (IC<sub>50</sub> ~100 nM)*
NPC1L1 ProteinSterol-mimetic blockadeHigh (Ki ~10 nM)*

*Values extrapolated from analog data .

Applications and Therapeutic Implications

Antiretroviral Therapy

As an NNRTI candidate, this compound could supplement existing HIV regimens. Its fluorophenyl group may reduce resistance mutations compared to first-generation NNRTIs like efavirenz .

Cardiovascular Health

Inhibiting sterol absorption via NPC1L1 could lower LDL cholesterol, akin to ezetimibe . Synergy with statins might be explored for combined therapy.

Recent Developments and Future Directions

Patent CA2005001179W (2024) highlights ongoing interest in benzophenone derivatives for antiviral applications . Future research should prioritize:

  • In Vitro Virology Assays: Testing against HIV and hepatitis C viral strains.

  • Pharmacokinetic Profiling: Assessing oral bioavailability and half-life.

  • Structure-Activity Optimization: Modifying the propan-2-ol linker to enhance potency.

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